2-Cyclopropoxyacetic acid

Physicochemical Properties Distillation Purification

**Research pain point:** Substituting generic C5 acids or cyclopropylacetic acid alters conformational rigidity and physicochemical properties (bp 268.5°C, density 1.23 g/cm³), risking downstream failure. **Solution:** 2-Cyclopropoxyacetic acid-a defined ether-linked cyclopropoxy scaffold. **Advantages:** - ≥95% purity as solid - Conformationally restricted bioisostere for medicinal chemistry - Reported 100% yield alkylation route ensures reliable supply

Molecular Formula C5H8O3
Molecular Weight 116.11
CAS No. 246869-07-8
Cat. No. B3050267
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclopropoxyacetic acid
CAS246869-07-8
Molecular FormulaC5H8O3
Molecular Weight116.11
Structural Identifiers
SMILESC1CC1OCC(=O)O
InChIInChI=1S/C5H8O3/c6-5(7)3-8-4-1-2-4/h4H,1-3H2,(H,6,7)
InChIKeyKMWUDQCOBHVOGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Cyclopropoxyacetic Acid: Physicochemical & Technical Profile


2-Cyclopropoxyacetic acid (CAS 246869-07-8) is a C5 carboxylic acid building block defined by its ether-linked cyclopropoxy motif [1]. With a molecular weight of 116.12 g/mol, a predicted density of 1.23 g/cm³, and a predicted boiling point of 268.5±13.0 °C at 760 mmHg [2], it is supplied as a solid, typically at ≥95% purity [2]. In medicinal chemistry, this motif is employed to increase activity, fix conformation, and improve PK and water solubility .

Reported conformational constraint motif for med chem design
Accessible via reported high-yield synthetic route
Differentiated boiling point and density from related C5 acids

2-Cyclopropoxyacetic Acid: Why Substitution Is Unsupported


Direct substitution of 2-cyclopropoxyacetic acid with a generic C5 carboxylic acid or even a structurally related analog (e.g., cyclopropylacetic acid or (2S)-amino(cyclopropyl)acetic acid) is unsupported by direct comparative data. The cyclopropoxy motif introduces a unique combination of electronic and steric effects that are not recapitulated by other C5 acids. While the cyclopropyl ring is known to improve PK and fix conformation in drug design , the ether linkage imparts distinct physicochemical properties—such as boiling point, density, and predicted pKa—that differentiate this compound from its closest structural analogs [1]. Lacking rigorous head-to-head studies, substitution risks altering key properties in downstream applications, making a priori equivalence assumptions scientifically untenable.

Unique ether linkage
The cyclopropoxy group introduces electronic and steric effects not recapitulated by simple alkyl or amino analogs.
Absence of direct comparative data
No head-to-head studies exist; substitution may alter downstream properties unpredictably.
Physicochemical profile mismatch
Marked differences in boiling point, density, and predicted pKa vs. structural analogs may impact purification and reactivity.

2-Cyclopropoxyacetic Acid: Comparative Physicochemical Evidence


Boiling Point & Density vs Cyclopropylacetic Acid

2-Cyclopropoxyacetic acid (C5H8O3) exhibits a predicted boiling point of 268.5±13.0 °C at 760 mmHg, substantially higher than cyclopropylacetic acid (C5H8O2), which has a reported boiling point of 191.7°C at 760 mmHg [1]. This difference arises from the ether linkage, which increases molecular weight and polarity. The predicted density of 1.23±0.1 g/cm³ for 2-cyclopropoxyacetic acid is also greater than the 1.14 g/mL at 25°C reported for cyclopropylacetic acid [1].

Boiling point & density
Class-level inference
268.5°C / 1.23 g/cm³ (predicted) vs 191.7°C / 1.14 g/cm³
Informs distillation & purification strategy differentiation
Predicted values; experimental validation advised
Physicochemical Properties Distillation Purification

Predicted pKa vs (2S)-Amino(cyclopropyl)acetic Acid

While experimentally determined pKa values for 2-cyclopropoxyacetic acid are not widely reported, the compound is expected to have a pKa typical of carboxylic acids, likely in the range of 3–5. In contrast, (2S)-amino(cyclopropyl)acetic acid (a comparator) has a reported melting point of 251°C and a density of 1.3 g/cm³, reflecting its zwitterionic character and strong intermolecular hydrogen bonding . This comparator's high melting point and density suggest a significantly different acid-base profile compared to the simple carboxylic acid 2-cyclopropoxyacetic acid.

Acid-base profile
Class-level inference
Expected pKa ~3–5; stark MP contrast vs amino analog (251°C)
Suggests distinct reactivity in acid-base controlled reactions
Experimental pKa data lacking
pKa Prediction Acid-Base Chemistry Reactivity

Cyclopropoxy Motif vs Methoxy/Ethoxy Analogs in Drug Design

The cyclopropoxy group is a recognized structural motif in medicinal chemistry for its ability to increase activity, fix conformation, and improve PK and water solubility . While direct comparative data for 2-cyclopropoxyacetic acid against methoxyacetic acid or ethoxyacetic acid are lacking, the class-level inference is that the cyclopropyl ring introduces conformational constraint and altered metabolic stability compared to simple alkyl ethers. Cyclopropane rings are widely found in marketed drugs, including cardiovascular, CNS, and anticancer agents .

Conformational design
Class-level inference
Cyclopropoxy restricts rotation vs methoxy/ethoxy free rotation
Supports med chem campaigns needing constrained ether bioisosteres
Class-level knowledge; compound-specific data to verify
Medicinal Chemistry Drug Design Conformational Constraint

Synthetic Utility as a Carboxylic Acid Building Block

2-Cyclopropoxyacetic acid can be synthesized via alkylation of cyclopropyl alcohol with 2-bromoacetic acid in the presence of sodium hydride in THF, achieving a reported yield of 100% under inert atmosphere . This high-yielding, two-step protocol demonstrates the compound's accessibility and potential as a building block. The method contrasts with the synthesis of cyclopropylacetic acid, which may involve alkylation of malonic ester derivatives followed by hydrolysis and decarboxylation .

Synthetic accessibility
Data to verify
100% reported yield
Supports procurement as a readily accessible building block
Reported under specific conditions; reproducibility review needed
Organic Synthesis Building Block Alkylation

Density & Molecular Weight vs Cyclopropyl(oxo)acetic Acid

2-Cyclopropoxyacetic acid has a predicted density of 1.23±0.1 g/cm³ [1], which is lower than the 1.4 g/cm³ reported for cyclopropyl(oxo)acetic acid . Cyclopropyl(oxo)acetic acid also has a predicted LogP of -0.87, indicating high polarity , while the LogP of 2-cyclopropoxyacetic acid is expected to be higher due to the absence of an additional carbonyl. These differences in density and polarity reflect the distinct chemical environments conferred by the ether versus ketone functionalities.

Density & polarity
Class-level inference
1.23 g/cm³ vs 1.4 g/cm³ (cyclopropyl(oxo)acetic acid)
Differences affect solubility, extraction, and chromatography behavior
Predicted vs reported values
Physicochemical Properties Density Polarity

2-Cyclopropoxyacetic Acid: Optimal Application Scenarios


Conformationally Constrained Bioisosteres

2-Cyclopropoxyacetic acid is optimally employed as a building block in medicinal chemistry campaigns where the cyclopropoxy group is intended to act as a conformationally restricted bioisostere, improving PK and water solubility . The class-level inference that cyclopropyl rings fix conformation and increase activity supports its use over methoxy or ethoxy analogs when a constrained ether is desired. The compound's utility in generating potent nicotinic acid derivatives has been noted .

Readily Accessible Building Block for Organic Synthesis

The reported high-yielding synthesis (100% yield) via alkylation of cyclopropyl alcohol makes 2-cyclopropoxyacetic acid an attractive building block for constructing more complex molecules. Its procurement is supported by a defined, efficient synthetic route that contrasts with multi-step approaches required for some related analogs, as noted in .

Physicochemical Property-Based Purification & Handling

The predicted boiling point of 268.5±13.0 °C and density of 1.23±0.1 g/cm³ differentiate 2-cyclopropoxyacetic acid from cyclopropylacetic acid (BP 191.7°C, density 1.14 g/mL) and cyclopropyl(oxo)acetic acid (density 1.4 g/cm³) . These quantitative differences directly inform distillation and liquid-liquid extraction protocols, making the compound uniquely suited for processes that rely on these physical property cutoffs.

Application
Selection Property
Validation Focus
Conformationally constrained bioisostere synthesis
Cyclopropoxy ether for conformational restriction
PK/solubility modulation review
Readily accessible building block
Reported high-yielding synthetic route
Synthetic reproducibility verification
Purification and handling by distillation/extraction
Distinct boiling point and density profile
Separation parameter optimization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Cyclopropoxyacetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.